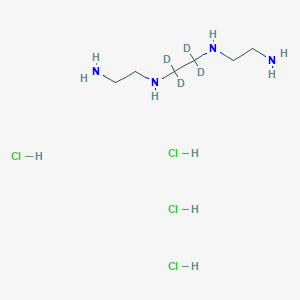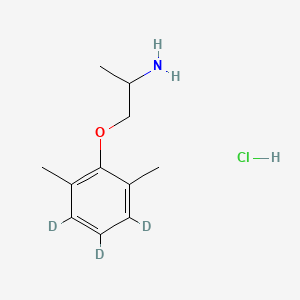
Mexiletine-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mexiletine-d3 (hydrochloride) is a deuterated form of mexiletine hydrochloride, a class 1B antiarrhythmic agent used primarily for the treatment of ventricular arrhythmias. It is structurally similar to lidocaine and functions as a local anesthetic. The deuterated form, Mexiletine-d3, is often used in scientific research to study the pharmacokinetics and metabolism of mexiletine due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mexiletine-d3 (hydrochloride) involves the deuteration of mexiletine. One common method includes the reaction of 1-(2,6-dimethylphenoxy)-2-propanamine with deuterated reagents under controlled conditions. The reaction typically involves:
Starting Material: 1-(2,6-dimethylphenoxy)-2-propanamine.
Deuteration: Using deuterated reagents such as deuterated water (D2O) or deuterated acids.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete deuteration.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Mexiletine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the deuteration process.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.
Packaging: The final product is packaged under sterile conditions to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Mexiletine-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Mexiletine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert mexiletine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
Mexiletine-d3 (hydrochloride) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of mexiletine in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new antiarrhythmic drugs and to improve existing formulations.
Biological Research: Employed in studies related to cardiac arrhythmias and muscle stiffness.
Industrial Applications: Used in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Mexiletine-d3 (hydrochloride) exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses. This inhibition reduces the rate of rise of the action potential, specifically during Phase 0. The compound achieves this by blocking sodium channels, which decreases the action potential duration and refractoriness in partially depolarized cells .
Comparison with Similar Compounds
Mexiletine-d3 (hydrochloride) is compared with other similar compounds such as:
Lidocaine: Both are class 1B antiarrhythmic agents, but mexiletine is orally active while lidocaine is typically administered intravenously.
Tocainide: Similar to mexiletine in its antiarrhythmic properties but has a different pharmacokinetic profile.
Phenytoin: Another antiarrhythmic agent with similar sodium channel blocking properties but used primarily for epilepsy.
Mexiletine-d3 (hydrochloride) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies and metabolic stability.
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
218.74 g/mol |
IUPAC Name |
1-(3,4,5-trideuterio-2,6-dimethylphenoxy)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i4D,5D,6D; |
InChI Key |
NFEIBWMZVIVJLQ-FXLHHFKGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)OCC(C)N)C)[2H].Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



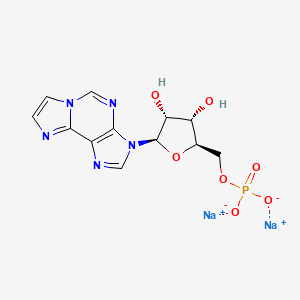
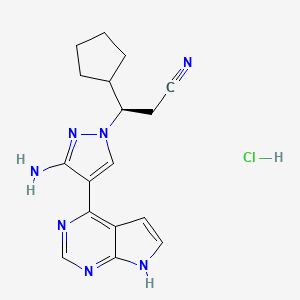
![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)



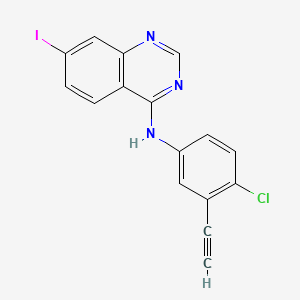


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)
